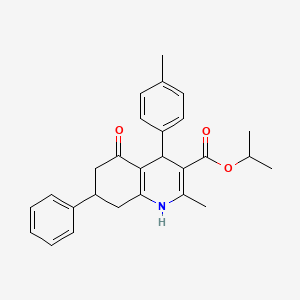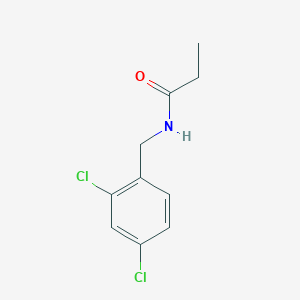
N-(2,4-dichlorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)propanamide, also known as DCB or Dichlobenil, is a chemical compound that belongs to the family of amides. It is widely used in the agricultural industry as a herbicide, mainly for the control of broadleaf weeds and grasses. DCB is also used in the pharmaceutical industry as a potential drug candidate due to its unique chemical structure and biological properties.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and metabolism. N-(2,4-dichlorobenzyl)propanamide has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolysis pathway. N-(2,4-dichlorobenzyl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell metabolism and survival. N-(2,4-dichlorobenzyl)propanamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
N-(2,4-dichlorobenzyl)propanamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. N-(2,4-dichlorobenzyl)propanamide is also relatively stable and does not degrade easily under normal laboratory conditions. However, N-(2,4-dichlorobenzyl)propanamide has some limitations, including its potential for non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2,4-dichlorobenzyl)propanamide, including the development of novel N-(2,4-dichlorobenzyl)propanamide derivatives with improved therapeutic properties, the identification of new targets and pathways for N-(2,4-dichlorobenzyl)propanamide action, and the investigation of N-(2,4-dichlorobenzyl)propanamide's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dichlorobenzyl)propanamide for therapeutic use and to evaluate its long-term safety and efficacy in human clinical trials.
合成法
N-(2,4-dichlorobenzyl)propanamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(2,4-dichlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2,4-dichlorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2,4-dichlorobenzyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the development of the disease. N-(2,4-dichlorobenzyl)propanamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPODGBDDYLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)

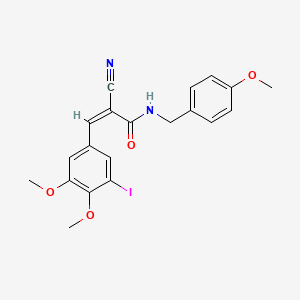
![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
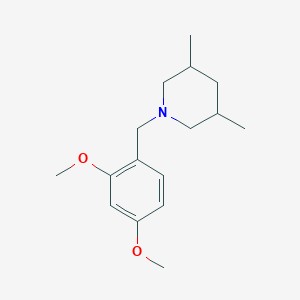
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
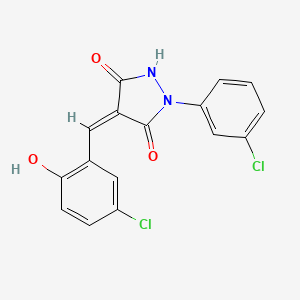
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
